Benzamide, N-(1-naphthyl)-2-methyl-

Description

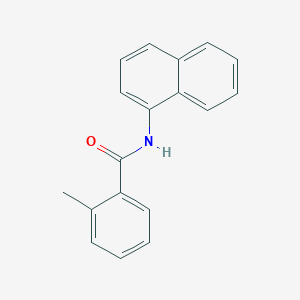

Benzamide, N-(1-naphthyl)-2-methyl- is a substituted benzamide derivative featuring a 1-naphthyl group attached to the nitrogen atom and a methyl group at the 2-position of the benzamide aromatic ring.

Properties

Molecular Formula |

C18H15NO |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

2-methyl-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C18H15NO/c1-13-7-2-4-10-15(13)18(20)19-17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,19,20) |

InChI Key |

AYFDUHIXNROHNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-naphthyl)-2-methyl- typically involves the reaction of 1-naphthylamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1-naphthylamine+2-methylbenzoyl chloride→N-(1-naphthyl)-2-methylbenzamide+HCl

The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(1-naphthyl)-2-methyl- can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzamide, N-(1-naphthyl)-2-methyl- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitronium tetrafluoroborate (NO2BF4), bromine (Br2)

Major Products Formed

Oxidation: Carboxylic acids, quinones

Reduction: Amines, alcohols

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Benzamide, N-(1-naphthyl)-2-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzamide, N-(1-naphthyl)-2-methyl- exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key differences among N-(1-naphthyl)benzamide derivatives arise from substituents on the benzamide ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Functional and Application Differences

- Catalytic Applications : Compounds with directing groups (e.g., N,O-bidentate in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) facilitate metal-catalyzed C–H activation. The 2-methyl group in the target compound may act as a steric modulator in similar reactions.

- Pharmaceutical Potential: Trifluoromethyl and methoxy substituents are common in drug design for enhanced bioavailability and target binding . The 1-naphthyl group in the target compound may confer π-π stacking interactions, useful in kinase inhibitors .

- Stability and Solubility : Methoxy and trifluoromethyl groups improve solubility in polar media compared to the hydrophobic methyl group .

Research Findings and Industrial Relevance

- N-(1-naphthyl) Derivatives : These compounds are explored in drug discovery (e.g., benzimidazole-linked benzamides as antimicrobial agents ) and materials science. The 1-naphthyl moiety’s planar structure enhances stacking in supramolecular assemblies.

- Market Trends: N-(1-naphthyl)ethylenediamine (a related amine) has significant industrial consumption, driven by applications in dyes and agrochemicals .

Q & A

Basic Research Questions

Q. How can Benzamide, N-(1-naphthyl)-2-methyl- be synthesized with high purity for structural characterization?

- Methodological Answer : A reflux-based condensation reaction under anhydrous conditions is commonly employed. For example, combine the carboxylic acid derivative (e.g., 2-methylbenzoic acid) with 1-naphthylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and purify the product using recrystallization from methanol or column chromatography . Ensure purity >95% via HPLC (C18 column, acetonitrile/water gradient).

Q. What crystallographic methods are recommended for determining its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELX-97 for structure solution and refinement, ensuring data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for visualization . For small-molecule refinement, employ the WinGX suite to integrate SHELXL workflows .

Q. Which computational models predict its electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Use Gaussian 16 or ORCA software. Molecular descriptors like XLogP3 (4.4) and polar surface area (29.1 Ų) indicate lipophilicity and bioavailability .

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data be resolved?

- Methodological Answer : Cross-validate SC-XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions . For torsional mismatches, re-optimize DFT calculations with dispersion corrections (e.g., D3BJ) .

Q. What experimental designs assess its bioactivity and structure-activity relationships (SAR)?

- Methodological Answer : Screen against target receptors (e.g., calcium-sensing receptors, CaSRs) using competitive binding assays (IC50 determination). Compare with derivatives like Cinacalcet HCl (N-[1-(R)-(1-naphthyl)ethyl]-benzamide), a known CaSR modulator . Use microbroth dilution (MIC assays) for antimicrobial activity or MTT assays for cytotoxicity .

Q. How do substituent variations influence its pharmacological profile?

- Methodological Answer : Synthesize analogs with substituents at the naphthyl or benzamide positions. For example, electron-withdrawing groups (e.g., -NO2, -Cl) enhance electrophilicity, while bulky groups (e.g., adamantyl) improve target selectivity. Use CoMFA/CoMSIA models to correlate steric/electronic features with bioactivity .

Q. What analytical techniques address its hygroscopicity during storage?

- Methodological Answer : Store under nitrogen in desiccators with silica gel. Quantify moisture uptake via thermogravimetric analysis (TGA) and Karl Fischer titration. For hygroscopic batches, lyophilize and characterize amorphous/crystalline forms using DSC .

Q. How is chiral purity ensured if stereoisomers are present?

- Methodological Answer : Use chiral HPLC (Chiralpak IA/IB column, hexane/isopropanol mobile phase) to resolve enantiomers. Confirm absolute configuration via circular dichroism (CD) spectroscopy or anomalous dispersion in SC-XRD (if heavy atoms are present) .

Q. How does thermal stability impact formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.